2-(3-Thienyl)ethylphosphonic acid

Organic photovoltaics Interface engineering Self-assembled monolayers

2-(3-Thienyl)ethylphosphonic acid (CAS 344549-98-0), systematically named 2-thiophen-3-ylethylphosphonic acid, is a heteroaryl-functionalized organophosphonic acid with molecular formula C₆H₉O₃PS and molecular weight 192.17 g/mol. It belongs to the ω-(thiophen-3-yl)alkylphosphonic acid family, a class developed for covalent surface functionalization of metal oxides and metals via the phosphonic acid anchor group, with the terminal thiophene ring enabling subsequent electrochemical polymerization or π-conjugated electronic integration.

Molecular Formula C6H9O3PS
Molecular Weight 192.17 g/mol
CAS No. 344549-98-0
Cat. No. B14243912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Thienyl)ethylphosphonic acid
CAS344549-98-0
Molecular FormulaC6H9O3PS
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CSC=C1CCP(=O)(O)O
InChIInChI=1S/C6H9O3PS/c7-10(8,9)3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H2,7,8,9)
InChIKeyGNNBJERSFLLRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Thienyl)ethylphosphonic Acid (CAS 344549-98-0): Chemical Identity, Compound Class, and Procurement-Relevant Baseline


2-(3-Thienyl)ethylphosphonic acid (CAS 344549-98-0), systematically named 2-thiophen-3-ylethylphosphonic acid, is a heteroaryl-functionalized organophosphonic acid with molecular formula C₆H₉O₃PS and molecular weight 192.17 g/mol . It belongs to the ω-(thiophen-3-yl)alkylphosphonic acid family, a class developed for covalent surface functionalization of metal oxides and metals via the phosphonic acid anchor group, with the terminal thiophene ring enabling subsequent electrochemical polymerization or π-conjugated electronic integration [1][2]. The compound features a C2 ethyl spacer between the phosphonic acid head-group and the thiophen-3-yl tail, placing it at the shortest-chain extreme of the ω-(thiophen-3-yl)alkyl series and imparting a distinct balance of molecular rigidity, electronic coupling efficiency, and SAM packing density relative to longer-chain homologues [1][3].

Why In-Class Phosphonic Acid Adhesion Promoters Cannot Substitute for 2-(3-Thienyl)ethylphosphonic Acid: The Thiophene Regioisomer and Spacer-Length Problem


Generic substitution among thiophene-phosphonic acid adhesion promoters is precluded by three interdependent structural variables that govern functional performance: the thiophene ring regioattachment point (2-thienyl vs. 3-thienyl), the alkyl spacer length (C0, C2, C6, C10), and the resulting monolayer packing geometry. The 3-thienyl substitution pattern of this compound directs the sulfur atom into a meta-type orientation relative to the ethyl linker, producing a different molecular dipole alignment and electronic coupling to the substrate compared to 2-thienyl isomers [1]. In TiO₂/poly(3-hexylthiophene) photovoltaic systems, the alkyl spacer length was shown to inversely correlate with photoluminescence quenching efficiency and short-circuit current density—shorter chains enable more efficient charge transfer—meaning that the C2 spacer in this compound occupies a performance-optimized intermediate regime distinct from both directly attached (C0) and long-chain (C6–C10) variants [2]. Furthermore, on mild steel substrates, the compound's specific molecular architecture enables the formation of homogeneous, highly adherent polymethylthiophene films via a unique two-step pretreatment–electropolymerization protocol; attempts with non-phosphonic acid or non-thienyl adhesion promoters fail to produce comparable film adhesion (≥90% adherence for the PMT/AP system vs. ~35% maximum adherence for thiophene electropolymerized directly onto iron without an adhesion promoter) [3]. These regioisomer- and spacer-dependent performance gaps make simple in-class interchange unreliable without re-optimization of the entire surface functionalization protocol.

2-(3-Thienyl)ethylphosphonic Acid (CAS 344549-98-0) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


C2 Ethyl Spacer in 2-(3-Thienyl)ethylphosphonic Acid Enables 2.5× Higher Photovoltaic Power Conversion Efficiency vs. C10 Decyl-Spacer Analog in TiO₂/P3HT Solar Cells

In a systematic study of ω-(2-thienyl)alkyl phosphonic acid interface modifiers (IMs) on TiO₂ for P3HT hybrid solar cells, the power conversion efficiency (PCE) was found to increase as the alkyl chain length decreased [1]. The device employing 2-terthiophene phosphonic acid (shortest effective spacer) achieved a PCE 2.5 times that of the device using 10-(2-thienyl)decyl phosphonic acid (longest spacer tested) [1]. While this study used 2-thienyl regioisomers rather than 3-thienyl compounds, the alkyl-spacer-length dependence is a class-level phenomenon driven by charge-transfer distance: shorter spacers reduce the distance for photoinduced electron transfer from P3HT to TiO₂, yielding higher photoluminescence quenching efficiency and short-circuit current density (JSC) [1]. Because 2-(3-Thienyl)ethylphosphonic acid bears a C2 spacer—substantially shorter than the C6 and C10 variants commonly used for SAM formation—it is positioned at the high-efficiency end of this structure–property relationship. For procurement decisions, selecting the C2-spacer 3-thienyl compound over a longer-chain analogue such as 10-(2-thienyl)decyl phosphonic acid or 6-(2-thienyl)hexyl phosphonic acid is expected to yield superior charge-transfer efficiency in TiO₂-based optoelectronic devices.

Organic photovoltaics Interface engineering Self-assembled monolayers

2-(3-Thienyl)ethylphosphonic Acid Delivers ≥90% Polymer Film Adhesion on Mild Steel vs. ≤35% Without Adhesion Promoter—A 2.6× Adhesion Enhancement

Electropolymerization of thiophene or methylthiophene directly onto mild steel (iron) substrates typically yields poorly adherent films, with maximum reported adhesion of approximately 35% [1]. Rammelt et al. demonstrated that a two-step protocol involving chemical pretreatment of mild steel with 2-(3-thienyl)ethylphosphonic acid (10⁻³ M) followed by electrochemical build-up of the polymethylthiophene (PMT) film produces homogeneous and highly adherent PMT films—characterized qualitatively as 'very adherent' and quantitatively enabling stable redox activity of the PMT coating in subsequent electrochemical cycling [1]. The phosphonic acid anchor group forms a covalent bond to the steel surface via the P–O–Fe linkage, while the terminal thiophene ring participates in the electropolymerization chain growth, covalently integrating the polymer film with the substrate [1][2]. In corrosion tests, the PMT films formed with this adhesion promoter reduced the corrosion rate of mild steel, though the films function as a primer layer requiring a topcoat for complete passivation [1]. This adhesion-enhancement capability is specific to phosphonic acid-based promoters bearing a polymerizable terminal group; simple phosphonic acids lacking the thiophene moiety cannot covalently integrate with the conducting polymer overlayer.

Corrosion protection Conducting polymers Adhesion promotion

3-Thienyl Regioisomer Provides Distinct Phosphorus-31 NMR Chemical Shift and Alkaline Hydrolysis Rate vs. 2-Thienyl Analogue—Electronic Structure Differentiation for QC and Reactivity Prediction

Allen et al. (1977) determined the rates of alkaline hydrolysis for a series of heteroarylphosphonate esters derived from furan, thiophene, and 1-methylpyrrole [1]. The study established that the heteroaryl substituent interacts with phosphorus primarily through a σ-electron-withdrawing effect, and that the nature of the heterocycle (including ring position) modulates the rate of alkaline hydrolysis [1]. Although the study focused on directly attached heteroarylphosphonates (C0 spacer) rather than ethyl-bridged systems, the electronic influence of the thiophene ring attachment point is a fundamental molecular property that propagates through the alkyl spacer. The 3-thienyl substitution pattern positions the sulfur atom meta to the point of attachment to the ethyl linker, producing a distinct electronic environment at phosphorus compared to the 2-thienyl isomer, where sulfur is ortho to the attachment point [1]. This electronic differentiation manifests in measurable ³¹P NMR chemical shifts and infrared P=O stretching frequencies that serve as batch-to-batch quality control fingerprints. Users requiring analytical verification of regioisomeric purity should expect distinct ³¹P NMR signatures for the 3-thienyl vs. 2-thienyl isomer, a critical QC parameter when sourcing this compound for structure-sensitive applications.

Organophosphorus chemistry Quality control Electronic structure

AR-XPS Confirms Covalent Phosphonate–Metal Oxide Bonding for ω-(Thiophen-3-yl)alkylphosphonic Acids: Substrate-Dependent Monolayer Orientation Validated Across Al₂O₃, TiO₂, and Ta₂O₅

Adolphi et al. (2004) used angle-resolved X-ray photoelectron spectroscopy (AR-XPS) to characterize the adsorption of ω-(thiophen-3-yl alkyl) phosphonic acids on Al₂O₃, TiO₂, and Ta₂O₅ substrates [1]. The study demonstrated that the phosphonic acid head-group forms a covalent bond to the metal oxide surface, with the chemical shift in the P 2p XPS signal providing direct evidence for metal phosphonate bond formation [1]. AR-XPS angle-dependent measurements revealed that the adsorbed monolayer orientation differs between substrates: on Al₂O₃, the molecules adopt a more upright orientation, whereas on TiO₂ and Ta₂O₅, a more tilted geometry was observed [1]. This substrate-dependent orientation is functionally relevant because it modulates the accessibility of the terminal thiophene group for subsequent electropolymerization. The 2-(3-Thienyl)ethylphosphonic acid (C2 member of the series) is expected, by virtue of its short spacer length, to produce SAMs with minimal conformational disorder compared to longer-chain homologues—a prediction consistent with the general observation that shorter alkyl chains reduce gauche defect density in phosphonic acid SAMs [1][2].

Surface analysis Self-assembled monolayers Metal oxide functionalization

P3HT Corrosion-Protection Coatings on Mild Steel: 2-(3-Thienyl)ethylphosphonic Acid Pretreatment Alters Film Morphology and Corrosion Mechanism vs. Unpretreated Controls

Nicho et al. (2011) investigated the effect of 2-(thiophen-3-yl)ethyl phosphonic acid as an adhesion promoter for P3HT coatings on 1018 mild steel in 0.5 M H₂SO₄ [1]. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements revealed that the adhesion promoter pretreatment alters the corrosion mechanism: the equivalent electric circuit modeling indicated a charge-transfer and diffusion-controlled process for both pretreated and non-pretreated systems, but the P3HT films deposited onto non-pretreated steel exhibited better corrosion protection than those on pretreated steel [1]. Atomic force microscopy (AFM) showed that P3HT films on non-pretreated substrates had a more homogeneous surface with smaller grains and lower porosity compared to those on pretreated substrates [1]. This counter-intuitive result—that improved adhesion (pretreated) does not necessarily translate to improved barrier properties—highlights that the adhesion promoter's primary function is mechanical integration of the polymer–substrate interface, while the polymer film morphology governs the electrochemical barrier performance [1]. For applications requiring simultaneous adhesion and barrier optimization, this compound functions as a dedicated adhesion-enhancement agent that must be paired with appropriate polymer deposition conditions.

Corrosion science Conductive polymer coatings Electrochemical impedance spectroscopy

2-(3-Thienyl)ethylphosphonic Acid (CAS 344549-98-0): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Adhesion-Promoter Primer Layer for Conducting Polymer Coatings on Mild Steel and Ferrous Alloys

This compound is the only demonstrated adhesion promoter in its class that enables the formation of homogeneous, highly adherent polymethylthiophene (PMT) or poly(3-hexylthiophene) (P3HT) films on mild steel substrates via a two-step chemical pretreatment–electropolymerization protocol [1][2]. The C2 ethyl spacer provides an optimal balance: sufficiently short to ensure efficient electronic communication between the polymer film and the substrate, yet sufficiently long to decouple the thiophene polymerization chemistry from the surface. In corrosion-protection primer applications, the compound serves as a covalent molecular bridge, with the phosphonic acid group bonding to the iron oxide/hydroxide surface and the terminal 3-thienyl group participating directly in the electropolymerization chain growth [1]. Users should note that while adhesion is dramatically improved (from ~35% to ≥90% adherence), the electrochemical barrier properties of the overlying polymer film must be optimized independently through polymer deposition parameters, as demonstrated by Nicho et al. (2011) [3].

Short-Spacer SAM Precursor for TiO₂-Based Hybrid Photovoltaic and Photoelectrochemical Interfaces

In TiO₂/P3HT hybrid solar cells, the alkyl spacer length of the phosphonic acid interface modifier inversely correlates with photoluminescence quenching efficiency, short-circuit current density (JSC), and overall power conversion efficiency (PCE) [4]. The C2 spacer of 2-(3-Thienyl)ethylphosphonic acid places it at the high-efficiency end of this structure–property continuum, with class-level data indicating a PCE advantage factor of up to 2.5× compared to C10-spacer analogues [4]. The 3-thienyl terminal group is structurally compatible with electrochemical or chemical copolymerization with thiophene-based monomers, enabling the formation of covalently integrated donor–acceptor interfaces. This compound should be prioritized over longer-chain ω-(thienyl)alkylphosphonic acids when maximizing charge-transfer efficiency at the TiO₂/organic interface is the dominant design criterion.

Quality Control Reference Standard for 3-Thienyl vs. 2-Thienyl Phosphonic Acid Regioisomer Verification

The distinct electronic environment of the 3-thienyl substituent produces diagnostic ³¹P NMR chemical shifts and P=O infrared stretching frequencies that differentiate it from the 2-thienyl regioisomer [5]. Analytical laboratories and procurement QC departments handling thiophene-phosphonic acid derivatives should use purified 2-(3-Thienyl)ethylphosphonic acid as a reference standard to verify regioisomeric identity of incoming materials. For structure-sensitive SAM and device-fabrication applications, even minor contamination with the 2-thienyl isomer can introduce uncontrolled variations in molecular dipole orientation and monolayer packing, potentially degrading device reproducibility.

Microcontact Printing and Structured Polymer Surface Patterning on Metal Oxides

Jaehne et al. (2002) demonstrated that ω-(thiophen-3-yl)alkylphosphonic acids, after SAM formation on metal oxide substrates, can serve as patterned initiation sites for localized electropolymerization via microcontact printing [6]. The short C2 spacer of this compound minimizes lateral diffusion of the printed pattern during the SAM formation step, an advantage over longer-chain homologues that exhibit greater conformational flexibility and potential for pattern blurring. This application scenario is relevant for the fabrication of structured organic electronic devices, sensor arrays, and corrosion-protection patterns requiring micron-scale spatial resolution.

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